molecular formula C5H10O5 B1666870 beta-L-lyxopyranose CAS No. 7283-07-0

beta-L-lyxopyranose

Cat. No. B1666870
CAS RN: 7283-07-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-RSJOWCBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-L-lyxopyranose is an L-lyxopyranose that has beta configuration at the anomeric centre.

Scientific Research Applications

Cross-Pairing in Oligonucleotide Systems

Beta-L-lyxopyranose has been studied for its role in oligonucleotide systems. The D-beta-ribo, D-beta-xylo, L-alpha-lyxo, and L-alpha-arabino members of the pentopyranosyl (4'-->2') oligonucleotide family, including beta-L-lyxopyranose, demonstrate efficient intersystem cross-pairing. This suggests potential applications in studying structural factors that influence communication between different oligonucleotide systems (Jungmann et al., 1999).

Base-Pairing Systems with Shortened Backbone

The L-alpha-lyxopyranosyl (4'-->3') oligonucleotide system, which includes beta-L-lyxopyranose, shows effective base-pairing despite having fewer covalent bonds per repetitive backbone unit than usual. This finding is significant for understanding the conformation of these molecules and their application in genetic research (Reck et al., 1999).

Conformational Behavior in Different Phases

A study on d-lyxose, closely related to beta-L-lyxopyranose, provides insights into the conformational preferences of carbohydrates, which is vital for understanding their interactions with biological targets. This research, involving spectroscopic and simulation techniques, can inform the use of beta-L-lyxopyranose in therapeutic applications (Calabrese et al., 2019).

Oligonucleotide Base-Pairing Strengths

Research comparing different oligonucleotide systems, including those with beta-L-lyxopyranose, has revealed that they possess stronger Watson-Crick base-pairing capabilities than RNA. This suggests potential applications in genetic and biochemical research where strong base-pairing is required (Beier et al., 1999).

properties

CAS RN

7283-07-0

Product Name

beta-L-lyxopyranose

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3R,4R,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-RSJOWCBRSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

beta-L-Lyxopyranose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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